N-(5-FLUORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(5-FLUORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a triazoloquinoxaline derivative featuring a sulfanyl acetamide linker and a fluorinated phenyl group. Its structure combines a [1,2,4]triazolo[4,3-a]quinoxaline core with a 1-methyl substituent and a 5-fluoro-2-methylphenyl moiety.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-7-8-13(20)9-15(11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-6-4-3-5-14(16)22-19/h3-9H,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIMVMFRINCICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Fluoro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₅OS
- Molecular Weight : 367.43 g/mol
- SMILES Notation :
CC(C(=O)N1C=CN=C1C(=O)N2C=CC(=C(N2)C(=O)N(C)C(=O)N(CC(=O)Nc3cc(F)ccc3C)c2C)C)C)C
Research indicates that compounds containing the quinoxaline and triazole moieties exhibit a range of biological activities, primarily due to their ability to interact with various molecular targets:
- Anticancer Activity : Quinoxaline derivatives have shown promising anticancer properties. They may exert their effects through:
- Antimicrobial Effects : Preliminary studies suggest that related compounds can inhibit the growth of certain bacterial strains, indicating potential use as antimicrobial agents .
- Anti-parasitic Activity : Some quinoxaline derivatives have demonstrated efficacy against parasitic infections such as schistosomiasis, with certain compounds achieving significant inhibitory concentrations against Schistosoma mansoni larvae .
Anticancer Studies
A study synthesized several quinoxaline derivatives and evaluated their anticancer activity against various cancer cell lines (HCT-116 and MCF-7). The results showed that these compounds exhibited low micromolar activity, suggesting they could serve as selective anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | HCT-116 |
| Compound B | 3.5 | MCF-7 |
| Compound C | 7.2 | HCT-116 |
Antiparasitic Activity
In a separate study focused on schistosomiasis, 47 synthesized compounds were tested against newly transformed schistosomula (NTS). Among these, certain quinoxaline derivatives exhibited over 70% activity at concentrations as low as 0.1 µM. This highlights their potential as effective antiparasitic agents .
| Compound | % Activity (10 µM) | IC50 (µM) |
|---|---|---|
| Compound X | 80% | 0.31 |
| Compound Y | 75% | 0.25 |
| Compound Z | 65% | 0.40 |
Comparison with Similar Compounds
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide
- Structural Differences: Core: Bis-triazoloquinoxaline vs. mono-triazoloquinoxaline in the target compound. Substituents: 4-fluorophenyl vs. 5-fluoro-2-methylphenyl.
- Activity :
N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
- Structural Differences: Core: 1,2,4-triazole with pyrazole substituents vs. triazoloquinoxaline. Linker: Similar sulfanyl acetamide group.
- Activity :
- Inference: The triazoloquinoxaline core likely confers superior DNA interaction compared to simpler triazole derivatives.
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide
- Structural Differences: Core: Pyrrolo-triazolopyrazine vs. triazoloquinoxaline. Substituents: Bulky cyclopentyl and cyanophenyl groups.
- Activity :
- Inference : Bulkier substituents may hinder cell penetration compared to the target compound’s compact fluoromethylphenyl group.
Structure-Activity Relationship (SAR) Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
